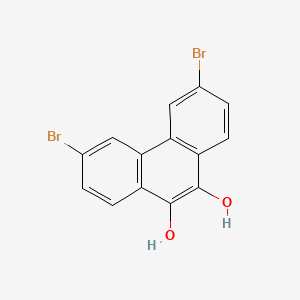
9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl-
Overview
Description
9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl-: is a complex organic compound with the molecular formula C18H18O4 This compound is characterized by its unique structure, which includes an ethano bridge and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl- typically involves multi-step organic reactions One common method includes the Diels-Alder reaction, where an anthracene derivative reacts with a suitable dienophile to form the ethano bridge
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydroxyl groups to form alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, ethers.
Substitution: Halogenated derivatives, substituted ethers or esters.
Scientific Research Applications
Chemistry: In chemistry, 9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl- is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound is studied for its potential biological activities, including antioxidant and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.
Industry: In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the compound’s structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Anthracene: A simpler aromatic hydrocarbon without the ethano bridge or hydroxyl groups.
9,10-Dihydroanthracene: Lacks the hydroxyl groups and ethano bridge, making it less reactive.
Tetrols: Compounds with four hydroxyl groups but without the specific structural features of 9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl-.
Uniqueness: The presence of the ethano bridge and multiple hydroxyl groups in 9,10-Ethanoanthracene-2,3,6,7-tetrol, 9,10-dihydro-9,10-dimethyl- makes it unique compared to other anthracene derivatives
Properties
IUPAC Name |
1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-4,5,11,12-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-17-3-4-18(2,11-7-15(21)13(19)5-9(11)17)12-8-16(22)14(20)6-10(12)17/h5-8,19-22H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNBAVAJAVJLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C3=CC(=C(C=C31)O)O)(C4=CC(=C(C=C24)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


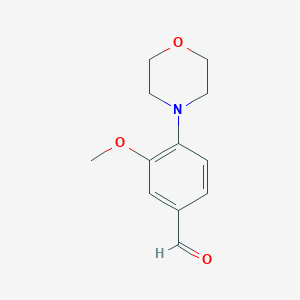



![(3aR,6aR)-5-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B3333189.png)
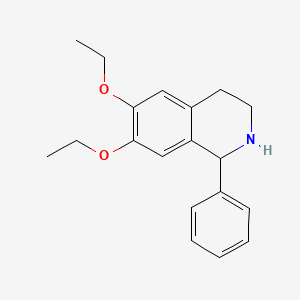
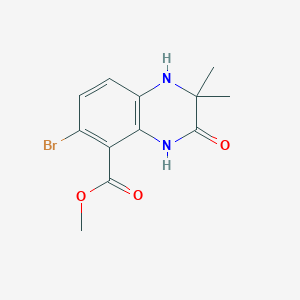
![3-((1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3333201.png)
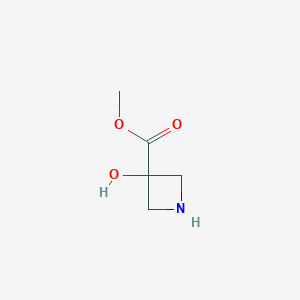
![4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride](/img/structure/B3333216.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride](/img/structure/B3333229.png)

![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide](/img/structure/B3333238.png)
